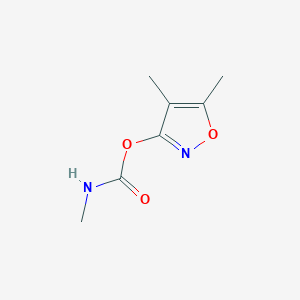
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide, also known as MTSET, is a sulfhydryl-reactive compound that is widely used in scientific research. MTSET is a member of the class of compounds known as sulfonamides, which are used as antibiotics and diuretics. However, the focus of
Wirkmechanismus
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide is a sulfhydryl-reactive compound, which means that it reacts with cysteine residues in proteins. When 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide reacts with a cysteine residue, it forms a covalent bond with the sulfur atom in the cysteine residue. This covalent bond can modify the function of the protein, which can help researchers to better understand the function of the protein.
Biochemical and Physiological Effects
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has a number of biochemical and physiological effects. It can modify the function of proteins, which can alter cellular signaling pathways. 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has been shown to affect ion channels, which can alter the electrical properties of cells. 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has also been shown to affect the function of enzymes, which can alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has a number of advantages for lab experiments. It is a relatively small molecule, which means that it can easily penetrate cell membranes. It is also a sulfhydryl-reactive compound, which means that it can modify cysteine residues in proteins. This makes it a useful tool for studying the function of proteins. However, there are also some limitations to the use of 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide in lab experiments. It can be difficult to control the extent of modification of cysteine residues, which can make it difficult to interpret the results of experiments. Additionally, 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide can modify multiple cysteine residues in a protein, which can make it difficult to identify the specific cysteine residue that is responsible for the observed effects.
Zukünftige Richtungen
There are a number of future directions for the use of 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide in scientific research. One area of interest is the study of ion channels. 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has been shown to modify the function of a number of ion channels, and further research in this area could lead to the development of new treatments for diseases such as epilepsy and Parkinson's disease. Another area of interest is the study of enzymes. 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide has been shown to modify the function of a number of enzymes, and further research in this area could lead to the development of new treatments for metabolic disorders. Finally, 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide could be used in the study of protein-protein interactions. By modifying cysteine residues in one protein, researchers could study the effect of this modification on the interaction between this protein and another protein. This could lead to a better understanding of how proteins interact with each other in cells.
Synthesemethoden
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide can be synthesized by reacting 2-methoxy-5-nitrobenzamide with 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-sulfonic acid. The resulting product is then reduced with sodium dithionite to yield 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide is widely used in scientific research as a tool to study the function of proteins. It is used to modify cysteine residues in proteins, which can help to elucidate the function of these proteins. 2-Methoxy-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzamide is particularly useful in the study of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels, researchers can study the function of these channels in greater detail.
Eigenschaften
IUPAC Name |
2-methoxy-5-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-24-16-4-3-14(11-15(16)17(18)21)26(22,23)20-7-2-6-19(8-9-20)13-5-10-25-12-13/h3-4,11,13H,2,5-10,12H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGQYQWXUYSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)
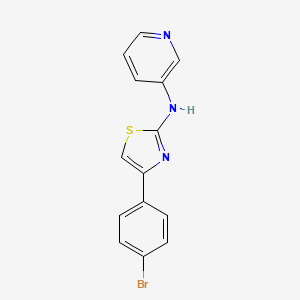

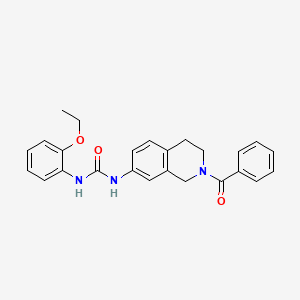

![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)
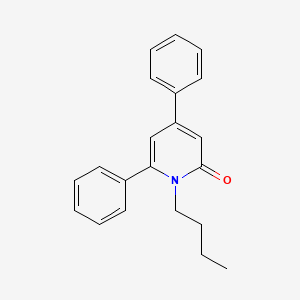

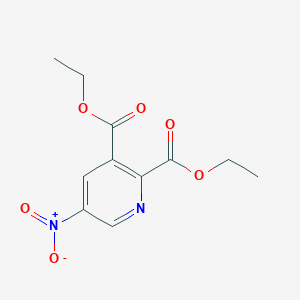
![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)
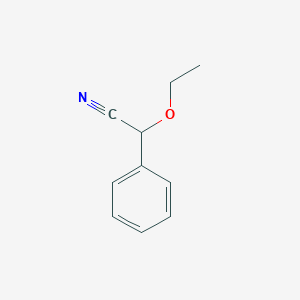

![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)
